4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole
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Overview
Description
4,7-Dibromo-6-chloro-1H-benzo[d][1,2,3]triazole is a halogenated triazole compound with the molecular formula C6H2Br2ClN3 and a molecular weight of 311.36 g/mol . This compound is characterized by its white to pale yellow crystalline appearance and is insoluble in water but soluble in organic solvents such as xylene and dichloromethane . It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole typically involves organic synthesis methods. One common approach includes the use of halogenated precursors such as dibromomethane and the photochemical oxidation of triazole compounds . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process generally includes the use of protective atmospheres, such as nitrogen, to prevent unwanted side reactions and ensure high purity of the final product . The reaction mixture is typically purified through methods such as column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-6-chloro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4,7-Dibromo-6-chloro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-1H-benzo[d][1,2,3]triazole
- 6-Chloro-1H-benzo[d][1,2,3]triazole
Comparison: Compared to these similar compounds, 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile reagent in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
4,7-dibromo-5-chloro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClN3/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRCZELSYBBKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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